(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
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Overview
Description
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the piperidine group and the methylphenyl group. Common reagents used in these reactions include pyridine, piperidine, and methylbenzene derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanone derivatives with different substituents on the aromatic and heterocyclic rings. Examples include:
- (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]ethanone
- (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]propanone
Uniqueness
The uniqueness of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89596-06-5 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-14-6-9-16(10-7-14)18(22)17-11-8-15(2)20-19(17)21-12-4-3-5-13-21/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
PHXAOKWZMZSCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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